

# "physical and chemical properties of Methyl 3-bromo-4-(trifluoromethyl)benzoate"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 3-bromo-4-(trifluoromethyl)benzoate

Cat. No.: B1589233

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An In-Depth Technical Guide to **Methyl 3-bromo-4-(trifluoromethyl)benzoate**

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## Abstract

**Methyl 3-bromo-4-(trifluoromethyl)benzoate** is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a versatile methyl ester, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its strategic importance in the fields of pharmaceutical and materials science research. Detailed protocols and safety information are provided to enable its effective and safe use by researchers, scientists, and drug development professionals.

## Core Physicochemical and Structural Characteristics

**Methyl 3-bromo-4-(trifluoromethyl)benzoate** is a substituted aromatic ester. The trifluoromethyl ( $-CF_3$ ) group at the 4-position and the bromine atom at the 3-position significantly influence the electronic properties of the benzene ring, making it a versatile substrate for various chemical transformations.

## Compound Identity

Identifier	Value
IUPAC Name	Methyl 3-bromo-4-(trifluoromethyl)benzoate
CAS Number	455941-82-9[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>2</sub> [2]
Molecular Weight	283.04 g/mol [2]
Canonical SMILES	<chem>COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br</chem>
InChIKey	DTVRLJMSCKUEEN-UHFFFAOYSA-N[3]

## Physical Properties

The compound is typically a clear, nearly colorless liquid.[1] Its physical state and solubility are critical parameters for reaction setup and purification procedures.

Property	Value	Source
Appearance	Clear, almost colorless liquid	--INVALID-LINK--[1]
Storage Temperature	2-8°C	--INVALID-LINK--[1]
Solubility	Moderately soluble in common organic solvents (e.g., dichloromethane, ethyl acetate).	--INVALID-LINK--
Water Solubility	Poorly soluble in water.	--INVALID-LINK--

## Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **Methyl 3-bromo-4-(trifluoromethyl)benzoate**. Representative data is available from various suppliers and databases.[2]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The coupling

patterns and chemical shifts of the aromatic protons provide confirmation of the 1,2,4-substitution pattern.

- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the distinct aromatic carbons.
- <sup>19</sup>F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected in the <sup>19</sup>F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), which is a definitive feature for identifying the presence of a single bromine atom in the molecule.

## Chemical Reactivity and Synthetic Utility

The reactivity of **Methyl 3-bromo-4-(trifluoromethyl)benzoate** is governed by its three primary functional groups: the C-Br bond, the methyl ester, and the electron-deficient aromatic ring. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire molecule.

Caption: Key reactive sites on **Methyl 3-bromo-4-(trifluoromethyl)benzoate**.

## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This capability is fundamental to its role as a building block in drug discovery, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).<sup>[4]</sup>

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

## Ester Group Transformations

The methyl ester group can be readily transformed into other functional groups:

- Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid, 3-bromo-4-(trifluoromethyl)benzoic acid. This acid is itself a valuable intermediate.
- Amidation: Direct reaction with amines, often under heating or with catalytic activation, can produce a variety of amides.

## Reactivity of the Aromatic Ring

The aromatic ring is strongly deactivated by the electron-withdrawing trifluoromethyl and ester groups. Consequently, it is resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution ( $S_NAr$ ) is possible but typically requires harsh conditions or specific activation of the ring.

## Experimental Protocols: A Field-Proven Example

Trustworthy protocols are self-validating. The following section details a standard, reliable procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this substrate class.

### Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of Methyl 3-phenyl-4-(trifluoromethyl)benzoate.

Materials:

- **Methyl 3-bromo-4-(trifluoromethyl)benzoate** (1.0 eq)
- Phenylboronic acid (1.2 eq)

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.04 eq) or a more specialized ligand like SPhos
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq)
- 1,4-Dioxane and Water (4:1 solvent mixture)

#### Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Methyl 3-bromo-4-(trifluoromethyl)benzoate**, phenylboronic acid, and potassium carbonate.
- Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key properties:

- **Metabolic Stability:** The C-F bond is extremely strong, making the -CF<sub>3</sub> group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
- **Lipophilicity:** The -CF<sub>3</sub> group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- **Binding Affinity:** The strong dipole moment and electron-withdrawing nature of the -CF<sub>3</sub> group can lead to enhanced binding interactions with target proteins.

**Methyl 3-bromo-4-(trifluoromethyl)benzoate** is therefore a valuable starting material for synthesizing novel pharmaceuticals and agrochemicals.<sup>[5][6]</sup> Its derivatives are explored as potential drug candidates for various therapeutic areas. Beyond life sciences, this compound also finds use in materials science for creating specialized polymers and coatings where fluorine incorporation can bestow enhanced thermal stability and chemical resistance.<sup>[4][6]</sup>

## Safety and Handling

As with any laboratory chemical, proper handling of **Methyl 3-bromo-4-(trifluoromethyl)benzoate** is essential. The compound is classified with several GHS hazard statements.

## GHS Hazard Classification

- H315: Causes skin irritation.<sup>[3]</sup>
- H319: Causes serious eye irritation.<sup>[3]</sup>
- H335: May cause respiratory irritation.<sup>[3]</sup>

## Recommended Safety Precautions

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.<sup>[7][8]</sup> Ensure that eyewash stations and safety showers are readily accessible.<sup>[7]</sup>
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
- Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7][8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is between 2-8°C.[1] Keep away from incompatible materials such as strong bases and oxidizing agents.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

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## References

- 1. Methyl 3-bromo-4-(trifluoromethyl)benzoate CAS#: 455941-82-9 [amp.chemicalbook.com]
- 2. Methyl 3-bromo-4-(trifluoromethyl)benzoate(455941-82-9) 1H NMR [m.chemicalbook.com]
- 3. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C<sub>9</sub>H<sub>6</sub>BrF<sub>3</sub>O<sub>2</sub> | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinnocom [nbinnocom]
- 5. nbinnocom [nbinnocom]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]

- To cite this document: BenchChem. ["physical and chemical properties of Methyl 3-bromo-4-(trifluoromethyl)benzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589233#physical-and-chemical-properties-of-methyl-3-bromo-4-trifluoromethyl-benzoate\]](https://www.benchchem.com/product/b1589233#physical-and-chemical-properties-of-methyl-3-bromo-4-trifluoromethyl-benzoate)

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